molecular formula C15H18ClN3O B4502512 6-chloro-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1H-indole

6-chloro-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1H-indole

Cat. No.: B4502512
M. Wt: 291.77 g/mol
InChI Key: DLXHEJRDTBKWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1H-indole is a useful research compound. Its molecular formula is C15H18ClN3O and its molecular weight is 291.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.1138399 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochromism Properties

A novel spiro[indoline-naphthaline]oxazine derivative exhibited excellent photochromism properties in different solvents. This derivative, synthesized and structurally characterized, showcases the potential of utilizing indole derivatives in the development of photoresponsive materials (Li et al., 2015).

Potential Treatment of Cognitive Disorders

Several indole derivatives, including the mentioned compound, have been synthesized and evaluated for their affinity and selectivity towards the 5-HT6 receptor. This research aimed at identifying potential ligands for the treatment of cognitive disorders. The findings indicate the relevance of indole derivatives in developing therapeutic agents for cognitive impairments (Nirogi et al., 2016).

Serotonin 6 (5-HT6) Receptor Antagonism

The optimization of indole derivatives as serotonin 6 (5-HT6) receptor antagonists led to the identification of compounds with high affinity and selectivity, showing promise for the treatment of Alzheimer's disease. These compounds, through preclinical efficacy and selectivity studies, demonstrate the potential for developing new treatments for cognitive disorders (Nirogi et al., 2017).

Synthesis of Ziprasidone

The synthesis process of Ziprasidone, an antipsychotic medication, involves intermediate compounds related to the specified chemical structure. This highlights the utility of indole derivatives in pharmaceutical manufacturing and the synthesis of complex therapeutic molecules (Yi et al., 2010).

Antimicrobial Activities

Indole derivatives, incorporating triazole scaffolds and attached to piperidine, morpholine, or piperazine moieties, have shown significant antimicrobial activities. This research supports the potential of indole-based compounds in the development of new antibacterial and antifungal agents (Aouad, 2017).

Properties

IUPAC Name

2-(6-chloroindol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-17-6-8-18(9-7-17)15(20)11-19-5-4-12-2-3-13(16)10-14(12)19/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXHEJRDTBKWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.